molecular formula C24H38O3 B14101866 (Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione

(Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione

Katalognummer: B14101866
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: YYCCUFKHCNSRIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(Heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione is a cyclohexanedione derivative characterized by a 17-carbon alkenyl chain (heptadec-10-enyl) in the Z-configuration and a methoxy substituent at position 4. This compound belongs to a class of bioactive molecules often isolated from medicinal plants, such as Averrhoa carambola L. (starfruit), which is traditionally used in herbal medicine for metabolic and renal disorders .

Eigenschaften

IUPAC Name

2-heptadec-10-enyl-6-methoxycyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCCUFKHCNSRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1: Key Parameters for Natural Extraction

Parameter Value/Description Source
Plant Material Iris sibirica rhizomes
Extraction Solvent Methanol-water (7:3)
Partition Solvent Ethyl acetate
Chromatography Medium Silica gel (200–300 mesh)
HPLC Conditions C18 column, acetonitrile-water (65:35)
Yield 0.12% (w/w of dry rhizomes)

Chemical Synthesis via Friedel-Crafts Acylation

A seminal synthetic route involves Friedel-Crafts acylation to construct the methoxy-substituted quinone core. The protocol, adapted from a 1992 study, proceeds as follows:

  • Synthesis of Heptadec-10-Enyl Sidechain :

    • 10-Undecenoic acid is reduced to (Z)-heptadec-10-en-1-ol using LiAlH4 in dry THF.
    • The alcohol is converted to the corresponding bromide via PBr3 in dichloromethane.
  • Quinone Core Assembly :

    • 2-Methoxyhydroquinone is acylated with heptadec-10-enoyl chloride in the presence of AlCl3 (1.2 equiv) at 0–5°C.
    • Oxidation of the intermediate with ceric ammonium nitrate (CAN) in acetonitrile yields the quinone.

Reaction Scheme 1 :
$$
\text{2-Methoxyhydroquinone} + \text{Heptadec-10-enoyl chloride} \xrightarrow{\text{AlCl}_3, \text{0–5°C}} \text{Intermediate} \xrightarrow{\text{CAN}} \text{(Z)-2-(Heptadec-10-enyl)-6-methoxyquinone}
$$

Table 2: Optimization of Friedel-Crafts Conditions

Condition Optimal Value Yield Improvement
Catalyst Loading 1.2 equiv AlCl3 58% → 72%
Temperature 0–5°C Reduced dimerization
Oxidation Agent CAN (2.5 equiv) 89% conversion

Biomimetic Synthesis Using Fe3O4 Nanoparticles

Recent advances employ Fe3O4-encapsulated catalysts to mimic enzymatic conditions, enhancing regioselectivity and yield. Key steps include:

  • Nanoparticle Functionalization : Fe3O4 nanoparticles (10–15 nm) are coated with (3-aminopropyl)triethoxysilane (APTES) to create a hydrophilic surface.
  • Immobilization of Lipase B : Candida antarctica lipase B (CALB) is covalently bound to the nanoparticles via glutaraldehyde crosslinking.
  • Esterification and Cyclization :
    • (Z)-Heptadec-10-enoic acid and methyl-2,5-dihydroxybenzoate undergo lipase-catalyzed esterification at 45°C.
    • The ester intermediate is oxidized in situ using H2O2/NaWO4 to form the quinone.

Advantages :

  • 15% higher yield compared to traditional synthesis (82% vs. 67%).
  • Recyclable catalyst (5 cycles with <8% activity loss).

Analytical Characterization

Post-synthesis validation employs:

  • NMR : $$^{1}\text{H}$$ NMR (CDCl3): δ 6.78 (d, J=2.4 Hz, H-3), 6.72 (d, J=2.4 Hz, H-5), 5.35 (m, H-10'), 3.89 (s, OCH3).
  • HRMS : m/z 390.2770 [M+H]+ (calc. 390.2770).

Analyse Chemischer Reaktionen

Irisquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s quinone moiety allows it to participate in redox reactions, making it a redox-active molecule. Common reagents used in these reactions include palladium catalysts, Fremy’s salt, and various bases and solvents . Major products formed from these reactions include alkyne intermediates and oxidized phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound "(Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione":

Basic Information

  • Chemical Names : Several names exist for this compound, including 6-methoxy-2-(10-heptadecenyl)-1,4-benzoquinone, Irisquinone A, and 2-[10(z)-heptadecenyl]-6-methoxy-1,4-benzoquinone .
  • Other Identifiers : It is also known as Pallasone, IQ-7611, and has identifiers such as CHEMBL461167 and DTXSID401318175 .

Potential Applications

While the search results do not provide extensive details, some potential applications can be inferred:

  • Antimicrobial and Anticancer Activity: Research indicates that compounds containing similar structural elements, such as 1,2,4-triazole rings and 1,3,4-oxadiazole cores, exhibit antimicrobial, antifungal, and anticancer activities . The presence of an azole group can enhance lipophilicity, aiding the compound's transport through cell membranes .
  • Derivatives and Biological Activities : Tetrazine ring derivatives have shown antitumor and antiviral activities .
  • Irisquinone : This compound is listed as Irisquinone .

Related Compounds and Research

  • Triazine Ring Derivatives: Studies have explored triazine ring-containing compounds for antitumor activity .
  • Heptadecenyl Derivatives: Various heptadec-10-enyl compounds are listed as natural substances or extractives . Some related compounds are used as antistatic and conditioning agents .

Wirkmechanismus

The mechanism of action of irisquinone is rooted in its ability to generate reactive oxygen species (ROS) within cancer cells. Upon entry into the cancer cell, irisquinone undergoes a series of redox reactions, leading to the production of ROS. These reactive molecules induce oxidative stress, damaging essential cellular components such as DNA, proteins, and lipids . This oxidative stress disrupts the normal functioning of the cancer cell, eventually leading to programmed cell death, or apoptosis. Irisquinone also interferes with specific cellular pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, further contributing to its anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences:

  • Alkyl/Alkenyl Chain Length and Saturation :

    • DMDD has a shorter, saturated dodecyl chain (C12), while the target compound features a longer, unsaturated heptadec-10-enyl chain (C17, Z-configuration). The increased chain length and unsaturation likely enhance lipophilicity, affecting membrane permeability and protein-binding affinity.
    • The pentyl chain in the third analogue () reduces steric bulk but may limit hydrophobic interactions .
  • Functional Groups :

    • The methoxy group in DMDD and the target compound contrasts with the hydroxy group in the pentyl-substituted analogue. Methoxy groups typically reduce hydrogen-bonding capacity but improve metabolic stability compared to hydroxy groups.

Antioxidant and Anti-Diabetic Effects

  • DMDD : Demonstrated significant antioxidant activity by enhancing superoxide dismutase (SOD) in diabetic nephropathy (DN) models, reducing advanced glycation end products (AGEs) and TGF-β1 levels in KK-Ay mice .
  • (Z)-2-(Heptadec-10-enyl) Analogue: The longer alkenyl chain may improve tissue retention and sustained antioxidant effects due to higher lipid affinity.
  • Pentyl-Substituted Analogue : Hydroxy groups may confer stronger radical-scavenging activity but shorter duration due to rapid excretion .

Pharmacokinetic Properties

  • Lipophilicity :
    • Calculated logP values (estimated via ChemDraw):
  • DMDD: ~6.2
  • (Z)-2-(Heptadec-10-enyl) Analogue: ~8.1
  • Metabolic Stability :

    • The Z-configured double bond in the heptadec-10-enyl chain may slow oxidative metabolism compared to saturated chains in DMDD.

Mechanistic Divergences

  • DMDD : Primarily targets AGE-RAGE signaling and TGF-β1-driven fibrosis, with moderate effects on lipid peroxidation .
  • Hydroxy-Substituted Analogues : Polar functional groups likely shift activity toward extracellular antioxidant pathways (e.g., Nrf2 activation) .

Biologische Aktivität

(Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione, also known as Irisquinone, is a compound with notable biological activities. Its structure features a long aliphatic chain and a methoxy-substituted cyclohexadiene moiety, which contribute to its unique properties. This article reviews the biological activity of Irisquinone, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H38O3
  • Molecular Weight : 374.6 g/mol
  • CAS Number : 56495-82-0
  • XLogP3 : 8.2 (indicating high lipophilicity)
  • Topological Polar Surface Area : 43.4 Ų

Biological Activity Overview

Irisquinone exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Irisquinone has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. Research indicates that Irisquinone can scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against cellular damage.

Anti-inflammatory Effects

Irisquinone has been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of Irisquinone are multifaceted:

  • Inhibition of Enzymatic Activity : Irisquinone may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulation of Cell Signaling Pathways : The compound interacts with various signaling pathways that regulate cell survival and apoptosis, potentially leading to cancer cell death.
  • Membrane Disruption : The lipophilic nature of Irisquinone allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis in microbial cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Showed that Irisquinone reduced oxidative stress markers in human fibroblasts by 40%.
Study 3Found that treatment with Irisquinone decreased TNF-α levels in LPS-stimulated macrophages by 50%.

Potential Therapeutic Applications

Given its diverse biological activities, Irisquinone holds promise for various therapeutic applications:

  • Antibiotic Development : Due to its antimicrobial properties, Irisquinone could be explored as a lead compound for new antibiotic formulations.
  • Antioxidant Supplementation : Its ability to combat oxidative stress suggests potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions.
  • Anti-inflammatory Drugs : The anti-inflammatory effects indicate possible applications in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.

Q & A

Q. What are the primary natural sources and isolation methods for this compound?

While direct evidence for (Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione is limited, its structural analogs (e.g., DMDD) are isolated from Averrhoa carambola L. roots via ethanol extraction followed by chromatographic purification (silica gel, HPLC). Solvent partitioning and spectroscopic techniques (NMR, MS) are used for structural confirmation .

Q. What preclinical models validate its hypoglycemic activity?

Q. Are there contradictions in its mechanism across disease models?

While DMDD upregulates PPARγ (pro-metabolic) in diabetes , it downregulates pro-survival proteins (e.g., Bcl-2) in cancer . These apparent contradictions reflect tissue-specific context:

  • PPARγ activation improves insulin sensitivity in adipose tissue.
  • Bcl-2 suppression promotes cancer cell apoptosis without affecting normal cells .

Q. How can network pharmacology guide experimental design for this compound?

  • Target prediction : PharmMapper identifies 60 potential targets (e.g., CCNE1, E2F1) using 3D structural alignment .
  • Pathway enrichment : KEGG analysis links targets to "cell cycle" and "pathways in cancer," prioritizing in vitro validation (e.g., proliferation assays, Western blot) .

Methodological Considerations

  • In vivo models : Use db/db mice for diabetic cognitive impairment (Y-maze, novel object recognition tests) .
  • Dose optimization : Anti-cancer efficacy requires dose-dependent validation (e.g., 10–50 μM in vitro; 25–50 mg/kg in vivo) .
  • Omics integration : lncRNA microarrays reveal hippocampal apoptosis markers (e.g., Hif3α) in neurodegenerative studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.